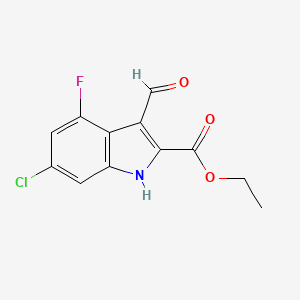
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate, also known as EFIC, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. EFIC belongs to the family of indole derivatives, which have been widely studied for their potential therapeutic properties.
作用機序
The mechanism of action of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is not fully understood, but it has been suggested that it could act through multiple pathways. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and physiological effects:
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has been shown to have a low toxicity profile and is well-tolerated in animal models. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it could be used as a potential anti-cancer drug. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has also been shown to have anti-inflammatory effects, and it has been suggested that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is also relatively easy to synthesize, and it can be obtained in moderate yields. However, one of the limitations of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate also needs to be further studied for its pharmacokinetic properties, including its bioavailability and metabolic stability.
将来の方向性
There are several future directions for research on Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate. One direction is to study the structure-activity relationship of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to further investigate the mechanism of action of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate and its potential targets in cancer and inflammation. Additionally, Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate could be further evaluated in animal models and in clinical trials to assess its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic compound that has shown potential therapeutic properties in cancer and inflammation. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is relatively easy to synthesize and has a low toxicity profile, making it a promising candidate for further preclinical and clinical studies. Further research is needed to fully understand the mechanism of action of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate and its potential targets, as well as to optimize its pharmacological properties.
合成法
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including chloroacetyl chloride, sodium azide, and sodium hydride. The final product is obtained through a reaction between the intermediate compound and ethyl chloroformate. The yield of the synthesis process is around 50%, and the purity of the product can be confirmed through HPLC and NMR analysis.
科学的研究の応用
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has been shown to exhibit anti-proliferative effects on cancer cells, and it has been suggested that it could be used as a lead compound for the development of new anti-cancer drugs. Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWUQJYANOWQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2763285.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2763287.png)

![3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2763289.png)

![N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2763291.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2763296.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2763297.png)
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763300.png)
![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2763301.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763302.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2763304.png)